molecular formula C10H14ClNO B1608700 6-Methyl-3-chromanamine hydrochloride CAS No. 54444-97-2

6-Methyl-3-chromanamine hydrochloride

Cat. No.: B1608700
CAS No.: 54444-97-2
M. Wt: 199.68 g/mol
InChI Key: BMYNVFMTSSEVRZ-UHFFFAOYSA-N
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Description

6-Methyl-3-chromanamine hydrochloride is a chromane-based compound of significant interest in neuroscience and medicinal chemistry research. The chromanamine scaffold is recognized as a key pharmacophore for investigating dopaminergic systems. Studies on structurally similar 3-chromanamine compounds have identified them as oxygen isosteres of potent dopamine agonists, such as 6,7-dihydroxy-2-aminotetralin (6,7-ADTN), and they have demonstrated the ability to stimulate locomotor activity following central administration in preclinical models, suggesting dopaminergic agonist properties . This makes the compound a valuable chemical tool for probing dopamine receptor function and related neurological pathways. Beyond its neurological applications, the chromane core is a privileged structure in drug discovery. Research into chromene-containing compounds, which share a similar core, has highlighted their potential as inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII) . Furthermore, chromane derivatives are frequently investigated for a broad spectrum of therapeutic areas, including as potential agents for central nervous system (CNS) disorders, psychiatric conditions, and pain . Researchers utilize this compound as a versatile synthetic building block for the development of novel bioactive molecules. It is critical to note that safety studies indicate a low acute toxicity profile, with an intraperitoneal LD50 of 250 mg/kg observed in rodent studies, where the noted effects were convulsions and excitement .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(4-7)5-9(11)6-12-10;/h2-4,9H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNVFMTSSEVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969599
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54444-97-2
Record name 3-Chromanamine, 6-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054444972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of 6-Methyl-3-chromanamine. This high-precision measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for 6-Methyl-3-chromanamine hydrochloride could be found. While studies on other substituted chromene derivatives exist, this information is not transferable to the specific solid-state structure, including crystal system, space group, and unit cell dimensions, of the target compound. Without experimental data, a discussion on its three-dimensional lattice and intermolecular interactions remains purely speculative.

Chromatographic Techniques for Purity Assessment and Separation

Detailed, validated chromatographic methods for this compound are not described in the available literature.

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods, including column specifications, mobile phase composition, flow rate, and detection parameters for the analysis of this compound, have not been published. General HPLC principles for amine-containing compounds are known, but a method tailored to this specific molecule is not documented.

Gas Chromatography (GC)

Similarly, there are no established GC methods for the analysis of this compound. While the analysis of structurally related amines by GC often requires derivatization to improve volatility and peak shape, no specific derivatization protocols or GC conditions for this compound are available in scientific literature. researchgate.netjfda-online.comvt.edunih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Analysis

As 6-Methyl-3-chromanamine possesses a chiral center, the analysis of its enantiomeric purity is a critical aspect of its characterization. However, no specific chiral chromatography methods for the separation of its enantiomers have been reported. General approaches to chiral separations, often employing cyclodextrin-based or other specialized chiral stationary phases, exist for other compounds, but their applicability and efficacy for this specific analyte are unknown. nih.govnih.gov

Thermal Analysis for Research Material Characterization

Advanced thermal analysis data, such as that obtained from Differential Scanning Calorimetry (DSC) for polymorph screening, is not available for this compound. The thermal stability and potential for polymorphism are important characteristics for a chemical compound, but no studies detailing these properties have been published. whiterose.ac.ukresearchgate.netiaea.orgmdpi.com

Chemical Reactivity and Derivatization Strategies of 6 Methyl 3 Chromanamine Hydrochloride

Reactions Involving the Amine Functional Group

The primary amine group in 6-Methyl-3-chromanamine is a nucleophilic center that readily participates in a range of common organic reactions, allowing for the synthesis of a diverse array of derivatives.

Acylation and Alkylation Reactions

Acylation: The primary amine of 6-Methyl-3-chromanamine can be acylated to form amides using acylating agents like acyl chlorides or anhydrides. However, as the compound is supplied as a hydrochloride salt, the amine is protonated (-NH3+). This protonation deactivates the amine, making it non-nucleophilic. Therefore, acylation typically requires the addition of a base to liberate the free amine. Alternatively, certain methods allow for direct O-acylation of hydroxyamino acids under strongly acidic conditions, which prevents N-acylation by keeping the amine protonated. nih.gov While 6-Methyl-3-chromanamine lacks a hydroxyl group for O-acylation, this principle highlights the challenge of acylating the protonated amine directly. For successful N-acylation, the free amine would be reacted with an acylating agent, as shown in the general reaction below.

Alkylation: Direct alkylation of the amine group leads to the formation of secondary and tertiary amines. This is typically achieved by reaction with alkyl halides. Similar to acylation, this reaction requires the free amine form. A common issue with direct alkylation is polyalkylation, where the newly formed secondary amine competes with the primary amine, leading to a mixture of products. youtube.com To achieve more controlled alkylation, indirect methods like the Stork enamine synthesis can be employed, which involves the formation of an enamine intermediate to guide the alkylation to the desired position under milder conditions. youtube.com Reductive amination, another powerful method, involves reacting the amine with an aldehyde or ketone to form an imine (see section 4.1.2), which is then reduced in situ to the corresponding secondary or tertiary amine.

Reaction TypeReagent ClassExpected ProductKey Considerations
Acylation Acyl Halides (e.g., Acetyl chloride)N-acyl-6-methyl-3-chromanamineRequires free amine; protonated amine is unreactive.
Carboxylic AnhydridesN-acyl-6-methyl-3-chromanamineRequires free amine.
Alkylation Alkyl Halides (e.g., Methyl iodide)Secondary/Tertiary AminesRisk of polyalkylation; requires free amine.
Reductive Amination Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AminesControlled, high-yield synthesis of substituted amines.

Formation of Schiff Bases and Imines

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.net The reaction is typically catalyzed by acid and is reversible. nih.gov

The 6-Methyl-3-chromanamine hydrochloride would first need to be neutralized to its free amine form to react with a carbonyl compound. The resulting Schiff bases are versatile intermediates themselves and can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to stable secondary amines. nih.gov This two-step process is a common strategy for controlled N-alkylation.

General Reaction for Schiff Base Formation: R-CHO (Aldehyde) + H₂N-Chromane → R-CH=N-Chromane (Schiff Base) + H₂O

Metal Complexation Studies

The nitrogen atom of the primary amine in 6-Methyl-3-chromanamine possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with metal ions to form metal complexes. youtube.com More commonly, Schiff bases derived from this amine are used as ligands for complexation. researchgate.netsemanticscholar.org These Schiff base ligands are often multidentate, meaning they can bind to a central metal ion at multiple points, forming a stable chelate structure. researchgate.net

For a Schiff base derived from 6-Methyl-3-chromanamine, the imine nitrogen and potentially the ether oxygen of the chroman ring could act as donor atoms. researchgate.net The coordination of such ligands to transition metals like Copper(II), Nickel(II), Cobalt(II), or Zinc(II) can lead to complexes with defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net These complexes often exhibit interesting electronic and spectral properties.

Metal IonPotential Coordination GeometryDonor Atoms from Ligand
Cu(II)Distorted Octahedral, Square PlanarImine Nitrogen, Ether Oxygen
Ni(II)Octahedral, Square PlanarImine Nitrogen, Ether Oxygen
Co(II)Octahedral, TetrahedralImine Nitrogen, Ether Oxygen
Zn(II)Tetrahedral, OctahedralImine Nitrogen, Ether Oxygen

Transformations of the Chroman Ring System

The chroman ring is a fused heterocyclic system that combines features of an aromatic benzene (B151609) ring and a dihydropyran ring. Its reactivity is characterized by reactions on the aromatic portion and potential modifications involving the ether linkage.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the chroman system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org The position of substitution on the ring is dictated by the directing effects of the existing substituents: the 6-methyl group, the cyclic ether oxygen, and the 3-aminoalkyl group.

Ether Oxygen: The oxygen atom is a powerful activating group, donating electron density to the ring via resonance. It is an ortho, para-director, activating the C5 and C7 positions. numberanalytics.com

Methyl Group (at C6): The methyl group is a weakly activating group via induction and hyperconjugation. It is also an ortho, para-director. Since it is at position 6, it directs to C5 and C7. libretexts.org

Aminoalkyl Group (at C3): In its free amine form (-NH₂), this group would be a strong activator. However, in the hydrochloride salt form or under the acidic conditions of most EAS reactions (especially Friedel-Crafts), the amine is protonated to an ammonium (B1175870) group (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group. lkouniv.ac.in Furthermore, Friedel-Crafts reactions are known to fail with anilines or other strongly basic amines because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to severe deactivation of the ring. wikipedia.org

Considering these factors, for reactions like nitration or halogenation, the outcome will depend on the reaction conditions. Under strongly acidic conditions, the deactivating effect of the -NH₃⁺ group will dominate. For Friedel-Crafts reactions, the reaction is likely to be unsuccessful due to catalyst deactivation. Assuming a reaction could proceed, the powerful ortho, para-directing effects of the ether oxygen and the methyl group would direct incoming electrophiles primarily to the C5 and C7 positions, which are activated by both groups.

SubstituentElectronic EffectDirecting Influence
Ether Oxygen Activating (Resonance)Ortho, Para (to C5, C7)
6-Methyl Group Activating (Inductive)Ortho, Para (to C5, C7)
3-Aminoalkyl Group (as -NH₃⁺) Deactivating (Inductive)Meta (to C2, C4)

Modifications at the Ether Linkage

The ether bond within the dihydropyran ring of the chroman system is generally stable but can be cleaved under harsh conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like HBr or HI. libretexts.org

In the case of an aryl alkyl ether like the chroman ring, acidic cleavage would break the alkyl C-O bond because the aryl C-O bond is stronger due to the sp² hybridization of the carbon. This reaction would result in the opening of the heterocyclic ring to form a phenol (B47542). numberanalytics.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon atom. This transformation fundamentally alters the core scaffold, converting the chroman into a substituted phenolic derivative. Such reactions are less common as derivatization strategies unless a complete change in the heterocyclic system is desired. nih.gov

Ring-Opening and Ring-Closing Reactions

The chromane (B1220400) scaffold of 6-methyl-3-chromanamine is a key determinant of its chemical behavior, particularly in reactions that involve the manipulation of its heterocyclic ring. Both ring-opening and ring-closing reactions are pivotal in the derivatization of this compound, allowing for significant structural modifications.

Ring-Opening Reactions:

The ether linkage within the dihydropyran ring of the chromane system is susceptible to cleavage under certain conditions, leading to ring-opened products. One notable mechanism that can lead to such transformations is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgscispace.com This process is particularly relevant for heterocyclic compounds and has been extensively studied in systems like substituted pyrimidines. wikipedia.org In the context of a chromanamine derivative, a strong nucleophile could potentially attack one of the electrophilic carbon centers of the heterocyclic ring, initiating a sequence of bond cleavages that result in a ring-opened intermediate. For instance, treatment with potent nucleophiles under forcing conditions could lead to the opening of the pyran ring to yield phenolic intermediates. The specific regioselectivity of the nucleophilic attack and the stability of the resulting ring-opened species would be influenced by the substitution pattern on the aromatic ring and the nature of the nucleophile.

Ring-Closing Reactions:

Ring-closing reactions are fundamental to the synthesis of the chromane core itself and for creating more complex polycyclic systems. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of a wide array of unsaturated rings, including those found in natural products and pharmaceuticals. wikipedia.orgnih.govorganic-chemistry.org This reaction, catalyzed by transition metals such as ruthenium, facilitates the intramolecular coupling of two terminal alkenes to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

Development of Novel 6-Methyl-3-Chromanamine Derivatives for Research

The development of novel derivatives of 6-methyl-3-chromanamine is a key objective in medicinal chemistry and drug discovery, aiming to explore and optimize the compound's biological activities. This is achieved through systematic modifications of its core structure.

Structure-Directed Synthesis of Analogues

Structure-directed synthesis relies on a detailed understanding of the relationship between a molecule's three-dimensional structure and its biological activity. By identifying the key structural features responsible for a desired effect, chemists can design and synthesize new analogues with improved properties. This approach has been successfully applied to the chromane scaffold.

For instance, in a study on spirocyclic chromanes with antimalarial activity, researchers systematically modified the chromane core to probe the structure-activity relationship (SAR). nih.gov Analogues were synthesized with variations at different positions, including the substitution on the piperidine (B6355638) nitrogen and modifications at the C-4 position of the chromane ring. nih.gov The biological evaluation of these analogues revealed critical insights into the structural requirements for potency.

A similar approach can be envisioned for 6-methyl-3-chromanamine. Key modifications could include:

Varying the substitution on the amino group: Introducing different alkyl or aryl groups on the nitrogen atom could influence the compound's polarity, basicity, and ability to form hydrogen bonds.

Modifying the aromatic ring: Introducing or altering substituents on the benzene ring can impact the electronic properties and lipophilicity of the molecule.

Altering the stereochemistry: The chiral center at the C-3 position offers an opportunity to synthesize and evaluate individual enantiomers, which may exhibit different biological activities and metabolic profiles.

The synthesis of nitrochromene derivatives for potential antileishmanial therapeutics further illustrates the principle of analogue synthesis, where a pharmacophore is incorporated into the chromene structure to target a specific biological pathway. nih.gov

Analogue Modification Observed Effect on Activity (Spirocyclic Chromanes) Reference
Unsubstituted piperidine nitrogen2-fold more potent than N-ethyl substituted analogue nih.gov
Carbonyl at C-4 positionSlightly more potent than hydroxyl at C-4 nih.gov
Reduction of C-32 double bondSignificantly reduced activity nih.gov
Reduction of C-15 double bondIncreased activity nih.gov

Combinatorial Chemistry Approaches for Libraries of Derivatives

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. enamine.net This approach is invaluable in the early stages of drug discovery for identifying initial "hit" compounds with a desired biological activity. Instead of synthesizing compounds one by one, combinatorial chemistry allows for the parallel synthesis of a multitude of related molecules. enamine.net

The synthesis of a library of 6-methyl-3-chromanamine derivatives could be achieved by employing a "scaffold decoration" strategy. enamine.net In this approach, the core 6-methyl-3-chromanamine scaffold would be prepared, and then a variety of building blocks would be attached to its reactive sites in a systematic and parallel fashion. Key reactive handles on the scaffold for diversification include the primary amine and the aromatic ring.

A typical combinatorial synthesis might involve the following reaction types:

Amidation: Reacting the amino group with a library of carboxylic acids to generate a diverse set of amides.

Reductive Amination: Condensing the amino group with a library of aldehydes or ketones, followed by reduction to yield a range of substituted amines.

Suzuki or Buchwald-Hartwig Cross-Coupling: If a suitable leaving group (e.g., a bromine or iodine atom) is introduced onto the aromatic ring of the scaffold, it can be coupled with a wide variety of boronic acids or amines, respectively. enamine.net

These reactions are often performed on a solid support, which simplifies the purification process. enamine.net The resulting library of compounds can then be screened for biological activity using high-throughput screening methods.

Reaction Type Building Blocks Resulting Functional Group
AmidationCarboxylic AcidsAmide
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amine
Suzuki CouplingBoronic AcidsAryl-Aryl Bond
Buchwald-Hartwig AminationAminesAryl-Amine Bond

Investigation of Pharmacological Mechanisms and Preclinical Biological Activities of Chromanamines

In Vitro Cellular and Biochemical Mechanistic Investigations

Inflammatory pathways, often mediated by signaling molecules like mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), are crucial in the cellular response to stimuli such as lipopolysaccharide (LPS). mdpi.com The modulation of these pathways is a key mechanism for anti-inflammatory drugs. mdpi.com

Research on compounds with similar structural features to chromanamines, such as methylated derivatives of natural compounds, has shown potential for modulating inflammatory responses. For instance, methylated derivatives of resveratrol (B1683913) have been shown to inhibit LPS-induced inflammation in cell models by blocking the MAPKs and NF-κB signaling pathways. mdpi.com These compounds can reduce the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com

Cell-based assays are essential for understanding how a compound's interaction with a receptor translates into a cellular response. These assays can measure downstream signaling events following receptor activation or inhibition. For example, in the context of SIRT2 inhibition, the acetylation status of α-tubulin, a known target of SIRT2's deacetylase activity, can be monitored in human cells to assess the intracellular activity of an inhibitor. mdpi.com

For dopamine (B1211576) receptors, functional assays can measure changes in intracellular signaling molecules like cyclic AMP (cAMP) upon ligand binding. These studies are critical for distinguishing between agonists, which activate the receptor, and antagonists, which block its activity. The functional consequences of a compound's binding affinity and selectivity, as determined in receptor binding studies, are validated through these cell-based functional assays.

Table 3: Compound Names Mentioned

Compound Name
6-Methyl-3-chromanamine hydrochloride
Serotonin (B10506)
Dopamine
Tenovin-6
Cambinol

Apoptosis Induction in Cancer Cell Lines (in vitro)

The therapeutic potential of chromane (B1220400) derivatives, the structural class to which 6-Methyl-3-chromanamine belongs, extends to oncology, with research highlighting their capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. While direct studies on this compound are limited in the provided context, the broader family of chromene and chromane compounds has demonstrated significant pro-apoptotic activity.

Studies on related 2-amino-4H-chromene-3-carbonitrile derivatives have shown that these compounds can inhibit the growth of cancer cells and trigger apoptosis. researchgate.net Their effectiveness is linked to their ability to initiate the apoptotic cascade, a crucial mechanism for eliminating damaged or cancerous cells. researchgate.netmdpi.com The process of apoptosis is a key target in cancer therapy, as its dysregulation is a hallmark of cancer development. mdpi.com

The induction of apoptosis by chromene derivatives has been observed in human cancer cell lines, including breast cancer (T47D, MCF-7) and acute myeloid leukemia (HL-60). researchgate.netmdpi.comnih.gov For instance, certain novel benzo[h]chromenes have been shown to suppress cancer cell growth by inducing cell cycle arrest, a state that often precedes apoptosis. nih.gov Flow cytometry and Annexin V-FITC/PI assays confirmed that these compounds can arrest the cell cycle at the G1/S phase. nih.gov

Mechanistically, these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov Evidence shows they can activate key effector proteins like caspase-3 and caspase-8, disrupt the mitochondrial membrane potential, and even cause DNA damage in cancer cells. nih.govnih.gov The intrinsic pathway is further influenced by the regulation of proteins such as Bcl-2. nih.gov The ability of synthetic chromene derivatives to induce apoptosis is influenced by their chemical structure, with specific substitutions on the chromene core enhancing their cytotoxic effects. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of chromanamine derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence the pharmacological effects of these compounds, thereby guiding the design of more potent and selective molecules. drugdesign.org

Impact of Substituent Modifications on Biological Activity

SAR analyses reveal that modifications to the chromane scaffold and its substituents can dramatically alter biological activity, including receptor affinity and functional effects. nih.govdoi.org For chromone (B188151) derivatives, which share a core structure, substituents at specific positions are critical for their inhibitory functions. For example, a 4-bromobenzyloxy group at position 5 and a methoxyindole moiety were found to be important for inhibiting the efflux pump ABCG2, which is involved in multidrug resistance in cancer. nih.gov

In a series of lactam-fused chroman derivatives with 3-amino substituents, modifications led to compounds with dual affinity for the 5-HT(1A) receptor and the serotonin transporter. nih.govdoi.org The nature of the substituent on the amine and the linker chain length were key determinants of activity.

Alkyl Groups: Small alkyl groups (methyl, ethyl, cyclopropylmethyl) on the nitrogen atom were explored. The presence of a cyclopropylmethyl group was suggested to be important for the antagonistic properties of the molecules. doi.org

Linker Chain: In compounds with a propyl chain linker, five-membered lactam chroman analogs showed slightly better affinity for both binding sites compared to their six-membered ring lactam counterparts. doi.org

Phenyl Group: In other contexts, substituting the C6 position with a phenyl group was shown to enhance inhibitory activity against the c-Met proto-oncogene, which is implicated in cancer. mdpi.com Further substitution on this phenyl group revealed that electron-withdrawing groups improved antiproliferative activity more than electron-donating groups did. mdpi.com

These findings underscore the principle that even minor structural alterations can lead to significant changes in biological profiles, a cornerstone of medicinal chemistry and drug design. drugdesign.org

Computational and Theoretical Studies

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Currently, there are no specific molecular docking or molecular dynamics simulation studies published for 6-Methyl-3-chromanamine hydrochloride. Such studies are crucial for understanding how this molecule might interact with biological targets at an atomic level.

Future research in this area would involve:

Target Identification: Identifying potential protein targets for this compound based on its structural similarity to other known bioactive compounds.

Molecular Docking: Using computational algorithms to predict the preferred orientation of this compound when bound to a specific protein target. This would provide insights into its binding affinity and mode of action.

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction and to understand the dynamic nature of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no available information on QSAR models developed specifically for this compound or a series of its analogs. QSAR studies are a cornerstone of medicinal chemistry for optimizing lead compounds.

A future QSAR study for this compound would require:

Data Set Generation: Synthesizing and testing a series of structurally related analogs of this compound to obtain experimental data on their biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each analog.

Model Development and Validation: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed biological activity. This model could then be used to predict the activity of new, unsynthesized analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

No specific DFT calculations for this compound have been reported in the scientific literature. DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules.

Should such studies be undertaken, they would likely focus on:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Reactivity Descriptors: Predicting sites of electrophilic and nucleophilic attack, which can provide insights into its metabolic fate and potential chemical reactions.

Prediction of ADME-Related Properties for Preclinical Research

There is a lack of published data on the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions are vital in early-stage drug discovery to assess the potential of a compound to become a viable drug.

Future computational ADME studies would aim to predict properties such as:

Permeability: Assessing its likely ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: Predicting its susceptibility to metabolism by enzymes, particularly in liver microsomes. This is a key determinant of a compound's half-life in the body.

Other ADME Properties: Evaluating other relevant parameters like aqueous solubility, plasma protein binding, and potential for transporter-mediated interactions.

Potential Research Applications and Future Directions

Utility as Chemical Probes for Biological Systems

At present, there is no direct evidence in the scientific literature to suggest the use of 6-Methyl-3-chromanamine hydrochloride as a chemical probe. Chemical probes are small molecules used to study biological systems. The development of this compound into a chemical probe would necessitate the identification of a specific biological target with which it interacts. Future research could explore its binding affinity to various receptors, enzymes, or ion channels, which is a common characteristic of other chromanamine derivatives. Should a specific and potent interaction be discovered, the molecule could be further modified, for instance, by incorporating fluorescent tags or photoreactive groups, to facilitate the study of its biological target's function and localization within cells or tissues.

Role as Synthetic Intermediates for Complex Molecule Construction

The molecular structure of this compound, featuring a reactive primary amine and a chromane (B1220400) nucleus, positions it as a potentially valuable synthetic intermediate. The amine group can serve as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. For example, it could be a precursor for the synthesis of novel amides, sulfonamides, or ureas, each with potentially unique biological activities. The chromane ring system itself is a key feature in many natural products and pharmaceuticals, and this compound could offer a streamlined route to novel analogues.

Exploration in Material Science Research

The application of this compound in material science is not an area that has been explored in the available literature. Generally, compounds of this nature are not the primary candidates for materials science applications, which tend to focus on polymers, nanomaterials, or compounds with specific electronic or optical properties. While it is theoretically possible that its structure could be incorporated into a larger polymer for specific functional purposes, there is currently no research to support this.

Development of Advanced Analytical Standards and Research Reagents

For any compound to be established as an analytical standard, it must be thoroughly characterized, with its purity and identity rigorously confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. While basic information such as its molecular weight and formula is available, comprehensive analytical data for this compound is not widely published. Should this compound become a significant research tool or a precursor to a commercially important molecule, the development of a certified analytical standard would be a necessary step to ensure the quality and reproducibility of research and manufacturing processes.

Gaps in Current Research and Future Investigative Avenues

The most significant gap in the current understanding of this compound is the near-complete absence of published research on its biological effects and potential applications. This presents a wide-open field for future investigation.

While the synthesis of chromanamine derivatives is generally established, optimizing the synthesis of this compound for higher yield, lower cost, and greater stereoselectivity could be a valuable research endeavor. The development of efficient and scalable synthetic methods is a prerequisite for any further investigation into its biological or material properties.

The primary area for future research lies in the biological evaluation of this compound. A systematic screening against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could uncover novel pharmacological activities. Should any significant activity be identified, subsequent studies would need to focus on elucidating the mechanism of action, determining the structure-activity relationships by synthesizing and testing related analogues, and evaluating its efficacy and safety in preclinical models.

Development of Highly Selective Molecular Tools Based on the 6-Methyl-3-chromanamine Scaffold

The 6-methyl-3-chromanamine scaffold represents a valuable starting point for the development of highly selective molecular tools for biological research. While direct research on "this compound" is limited in publicly available literature, extensive studies on closely related 6-substituted-3-functionalized chroman and coumarin (B35378) derivatives highlight the potential of this structural motif in creating potent and selective modulators of various biological targets. These derivatives serve as excellent examples of how the core scaffold can be systematically modified to achieve high target specificity, a crucial attribute for a reliable molecular probe.

A significant area of investigation has been the development of inhibitors for enzymes implicated in neurodegenerative diseases and other conditions. The chroman ring system, with its defined stereochemistry and opportunities for substitution at various positions, provides a rigid framework that can be tailored to fit the binding pockets of specific enzymes.

One prominent example is the development of isoform-selective inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). ROCK has two highly homologous isoforms, ROCK1 and ROCK2, which have distinct physiological functions. The development of isoform-selective inhibitors is therefore crucial for dissecting their individual roles and for therapeutic applications. Researchers have successfully synthesized a series of amide-chroman derivatives and evaluated their potential as selective ROCK2 inhibitors. nih.gov

In a notable study, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a potent ROCK2 inhibitor with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. nih.gov Molecular docking studies suggested that hydrophobic interactions are key to the high potency and isoform selectivity of this compound. nih.gov The analysis of individual energy terms indicated that the differential interaction with Lys105 in ROCK1 versus Lys121 in ROCK2 is a critical determinant of this selectivity. nih.gov This research demonstrates how modifications on the chroman scaffold can lead to highly selective molecular tools for studying the specific functions of protein isoforms.

The following interactive data table summarizes the inhibitory activity and selectivity of a selected chroman derivative against ROCK1 and ROCK2.

CompoundTargetIC50 (nM)Selectivity (ROCK1/ROCK2)
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK2322.7-fold for ROCK2
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK168.1-

Further illustrating the versatility of the broader 6-substituted chroman-like scaffold, another area of successful development of selective molecular tools is in the field of monoamine oxidase (MAO) inhibitors. MAO-A and MAO-B are two isoenzymes that play a crucial role in the metabolism of neurotransmitters. Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease.

While not chromanamine derivatives, studies on 6-methylcoumarin (B191867) derivatives, which share the 6-methyl-substituted heterocyclic core, have yielded highly potent and selective MAO-B inhibitors. For instance, a series of 6-methyl-3-phenylcoumarins were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. These studies have provided valuable insights into the structure-activity relationships of this class of compounds.

These examples underscore the potential of the 6-methyl-3-chromanamine scaffold as a template for designing novel and highly selective molecular probes. Future research in this area could involve the synthesis and evaluation of a focused library of 6-methyl-3-chromanamine derivatives to explore their activity against a panel of biological targets, potentially leading to the discovery of novel tools for chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What safety precautions and first-aid protocols are essential when handling 6-Methyl-3-chromanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
  • In case of skin contact, wash immediately with soap and water for ≥15 minutes (consistent with protocols for similar hydrochlorides) .
  • For eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .
  • Store the compound in a cool, dry environment (e.g., -20°C) to maintain stability, as recommended for structurally related hydrochloride salts .

Q. How can a basic HPLC method be developed to quantify this compound in research samples?

  • Methodological Answer :

  • Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase combining aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate) and organic solvent (e.g., methanol in a 70:30 ratio) .
  • Optimize detection at UV wavelengths near 207 nm, where many aromatic hydrochlorides show strong absorbance .
  • Validate linearity across a concentration range (e.g., 1–10 µg/mL) and calculate recovery rates (target: 98–102%) with RSD <2% for precision .

Q. What initial steps are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • Perform thin-layer chromatography (TLC) using silica gel plates and a mobile phase such as chloroform-methanol-acetic acid (13:9:4) to screen for impurities .
  • Confirm identity via melting point analysis and compare with literature values.

Advanced Research Questions

Q. How should accelerated stability studies be designed to predict the shelf-life of this compound under varying storage conditions?

  • Methodological Answer :

  • Expose the compound to stress conditions: elevated temperatures (e.g., 40°C, 60°C), humidity (75% RH), and light (per ICH Q1B guidelines).
  • Monitor degradation kinetics using HPLC or LC-MS at intervals (e.g., 0, 1, 3, 6 months).
  • Calculate activation energy via the Arrhenius equation to extrapolate long-term stability at 25°C .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, LC-MS) during structural characterization of this compound?

  • Methodological Answer :

  • For NMR discrepancies, compare experimental 1^1H/13^13C spectra with computational predictions (e.g., DFT calculations) or analyze deuterated solvent effects.
  • Use high-resolution LC-MS to distinguish between isobaric impurities and confirm molecular ion peaks ([M+H]+^+ or [M+Na]+^+).
  • Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography if ambiguity persists.

Q. How can an analytical method be validated to detect trace impurities in this compound batches?

  • Methodological Answer :

  • Follow ICH Q2(R1) guidelines: test specificity, accuracy, precision, linearity, and limit of detection (LOD)/quantification (LOQ).
  • For impurity profiling, use gradient HPLC with a photodiode array detector (PDA) to separate degradation products.
  • Validate against a reference standard, ensuring ≤0.1% of any unknown impurity (as per pharmacopeial standards for hydrochlorides) .
  • Include forced degradation studies (acid/base hydrolysis, oxidation) to identify potential impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.